

Potential off-target effects of GSK-1292263

hydrochloride

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Compound of Interest

Compound Name: GSK-1292263 hydrochloride

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Technical Support Center: GSK-1292263 Hydrochloride

Welcome to the technical support center for **GSK-1292263 hydrochloride**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **GSK-1292263 hydrochloride**?

A1: **GSK-1292263 hydrochloride** is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is primarily expressed on enteroendocrine K and L cells in the gut and on pancreatic beta-cells.[1] Activation of GPR119 is known to increase intracellular cyclic AMP (cAMP), leading to the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), as well as peptide YY (PYY).[2] [3] This ultimately results in enhanced glucose-dependent insulin secretion.[4]

Q2: What is currently known about the off-target profile of GSK-1292263?

A2: Based on available preclinical data, GSK-1292263 has been evaluated for off-target interactions in a limited capacity. In vitro studies have shown weak or no inhibitory activity

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against several cytochrome P450 enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4), P-glycoprotein (P-gp), organic anion transporting polypeptide 1B3 (OATP1B3), and organic cation transporter 2 (OCT2) at high concentrations (IC50 values >30 μ M).[5][6] However, some inhibitory effects were noted on breast cancer resistance protein (BCRP) and OATP1B1, which are transporters involved in the disposition of statins.[3][5][6] A comprehensive screen against a broad panel of kinases or other receptors is not publicly available.

Q3: My experimental results with GSK-1292263 are not what I expected based on its known on-target activity. Could off-target effects be the cause?

A3: While GSK-1292263 is reported to be a selective GPR119 agonist, unexpected results could potentially stem from off-target effects, especially at higher concentrations.[7] It is also important to consider other factors such as experimental design, reagent quality, and cell system variability.[8][9] This guide provides troubleshooting steps to help you investigate the possibility of off-target interactions.

Q4: What are some initial steps to take if I suspect off-target effects?

A4: If you suspect off-target effects, a systematic approach is recommended:

- Confirm On-Target Engagement: First, verify that GSK-1292263 is engaging GPR119 in your experimental system. This can be done using methods like a cellular thermal shift assay (CETSA).[7][10]
- Dose-Response Curve: Perform a careful dose-response experiment. Off-target effects are often observed at higher concentrations, so determining the minimal effective concentration for your desired on-target effect is crucial.[7]
- Use of a Negative Control: If available, use a structurally similar but inactive analog of GSK-1292263. Observing the same phenotype with an active but not an inactive compound strengthens the evidence for an on-target effect.
- Target Knockdown/Knockout: In cell-based assays, using techniques like siRNA or CRISPR to reduce or eliminate GPR119 expression can help determine if the observed effect is dependent on the intended target.[7]



Troubleshooting Guides Guide 1: Investigating Unexpected Phenotypes in CellBased Assays

If you observe a cellular phenotype that is inconsistent with GPR119 activation, consider the following troubleshooting steps.

Potential Issue: The observed effect is due to an off-target interaction.



Troubleshooting Step	Experimental Protocol	Expected Outcome if Effect is On-Target	Expected Outcome if Effect is Off-Target
Titrate Compound Concentration	Perform a dose- response experiment with GSK-1292263, starting from low nanomolar to high micromolar concentrations.	The phenotype should correlate with the known EC50 for GPR119 activation and plateau at higher concentrations.	The phenotype may only appear at higher concentrations, suggesting loweraffinity binding to an off-target.
2. Assess GPR119 Expression	Confirm the expression of GPR119 in your cell line at the mRNA and/or protein level (e.g., via qPCR or Western blot).	Detectable levels of GPR119 are present.	GPR119 expression is absent or negligible, strongly suggesting an off-target mechanism.
3. GPR119 Knockdown	Use siRNA or shRNA to specifically reduce the expression of GPR119. Treat the knockdown cells and control cells with GSK-1292263.	The observed phenotype is significantly diminished or abolished in the knockdown cells compared to control cells.	The phenotype persists in the knockdown cells, indicating it is independent of GPR119.
4. Orthogonal Agonist	Treat cells with a structurally different GPR119 agonist.	A similar phenotype should be observed, confirming it is mediated through GPR119 activation.	The phenotype is not replicated, suggesting it is specific to the chemical scaffold of GSK-1292263.

Guide 2: Troubleshooting a Cellular Thermal Shift Assay (CETSA) for Target Engagement



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CETSA is a valuable tool to confirm that GSK-1292263 is binding to GPR119 in your cells.[7] [10] If you are having trouble with your CETSA experiment, here are some common issues and solutions.

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Issue	Possible Cause	Recommended Solution
No thermal shift observed	Insufficient compound concentration or incubation time.	Optimize compound concentration and incubation time. A dose-response and time-course experiment is recommended.
Low target protein expression.	Confirm GPR119 expression in your cell line. Consider using a cell line that overexpresses the target.[11]	
The compound binds but does not induce a thermal shift.	This is a known limitation of the assay.[11] Consider an orthogonal target engagement assay, such as a pull-down experiment with a biotinylated analog.	
Irregular melt curves	Protein degradation.	Ensure that protease inhibitors are included in your lysis buffer and that samples are kept on ice.
Compound precipitation.	Check the solubility of GSK- 1292263 in your assay buffer. Adjust buffer components if necessary.	
High variability between replicates	Inconsistent heating.	Ensure uniform and accurate temperature control across all samples. Use a PCR cycler with a thermal gradient function.
Pipetting errors.	Use calibrated pipettes and be meticulous with pipetting, especially with small volumes.	



Experimental Protocols Protocol 1: Kinase Selectivity Profiling

To proactively assess the potential for off-target effects on protein kinases, a broad-panel kinase screen is recommended.

Objective: To determine the inhibitory activity of GSK-1292263 against a panel of recombinant kinases.

Methodology:

- Compound Preparation: Prepare a stock solution of GSK-1292263 hydrochloride (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
- Assay Plate Preparation: In a suitable microplate (e.g., 384-well), add the individual recombinant kinases, their specific substrates, and ATP. The concentration of ATP should ideally be at or near the Km for each kinase.
- Compound Addition: Add the diluted GSK-1292263 or a vehicle control (e.g., DMSO) to the wells.
- Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time to allow the phosphorylation reaction to proceed.
- Detection: Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., luminescence for ADP-Glo, fluorescence for Z'-LYTE, or radioactivity for P32-ATP incorporation).[12]
- Data Analysis: Calculate the percent inhibition for each concentration of GSK-1292263.
 Determine the IC50 value for any kinase that shows significant inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of GSK-1292263 with its target protein GPR119 in intact cells.



Methodology:

- Cell Treatment: Culture cells to an appropriate confluency. Treat the cells with GSK-1292263
 at the desired concentration or with a vehicle control for a specified time.
- Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer containing protease inhibitors.
- Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
- Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
- Pelleting: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
- Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins.
- Analysis: Analyze the amount of soluble GPR119 in the supernatant by Western blotting or other protein detection methods. A shift in the melting curve in the presence of GSK-1292263 indicates target engagement.

Data Summary

On-Target Potency of GSK-1292263

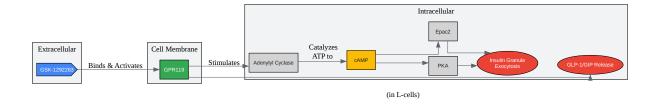
Target	Species	Assay	Value	Reference
GPR119	Human	pEC50	6.9	[4][13]
GPR119	Rat	pEC50	6.7	[4][13]

In Vitro Off-Target Profile of GSK-1292263



Target	Assay Type	Result	Reference
CYP1A2, 2C9, 2C19, 2D6, 3A4	Inhibition	IC50 > 30 μM	[3][6]
P-glycoprotein (P-gp)	Inhibition	IC50 > 30 μM	[5][6]
OATP1B3	Inhibition	IC50 > 30 μM	[5][6]
OCT2	Inhibition	IC50 > 30 μM	[5][6]
BCRP	Inhibition	Inhibitory activity observed	[3][6]
OATP1B1	Inhibition	Inhibitory activity observed	[3][6]

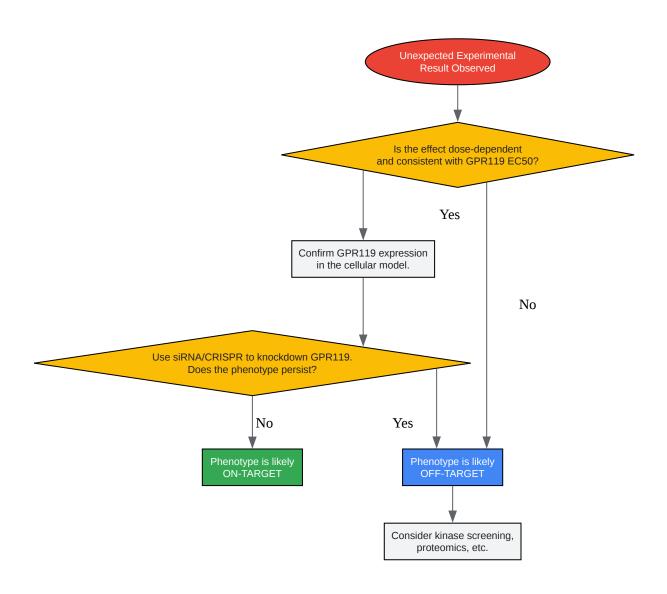
Visualizations



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Caption: On-target signaling pathway of GSK-1292263 via GPR119 activation.





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Caption: Troubleshooting workflow for suspected off-target effects.





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Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

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